![molecular formula C23H32N2O6 B13047835 7-Benzyl 1-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate](/img/structure/B13047835.png)
7-Benzyl 1-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzyl 1-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate is a complex organic compound with the molecular formula C23H32N2O6 and a molecular weight of 432.51 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro[4.4]nonane core, making it an interesting subject for research in various scientific fields.
Méthodes De Préparation
The synthesis of 7-Benzyl 1-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the benzyl, tert-butyl, and ethyl groups. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pH conditions to drive the reactions to completion .
Applications De Recherche Scientifique
7-Benzyl 1-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 7-Benzyl 1-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-Benzyl 1-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate include other spirocyclic compounds with diazaspiro cores. These compounds may differ in the substituents attached to the spirocyclic core, leading to variations in their chemical and biological properties. Some examples of similar compounds are:
- 1,7-Diazaspiro[4.4]nonane derivatives with different alkyl or aryl groups.
- Spirocyclic compounds with different heteroatoms in the ring structure.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C23H32N2O6 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
7-O-benzyl 1-O-tert-butyl 3-O-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate |
InChI |
InChI=1S/C23H32N2O6/c1-5-29-19(26)18-13-23(25(14-18)21(28)31-22(2,3)4)11-12-24(16-23)20(27)30-15-17-9-7-6-8-10-17/h6-10,18H,5,11-16H2,1-4H3 |
Clé InChI |
MWVANTKGFSXIEM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC2(CCN(C2)C(=O)OCC3=CC=CC=C3)N(C1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



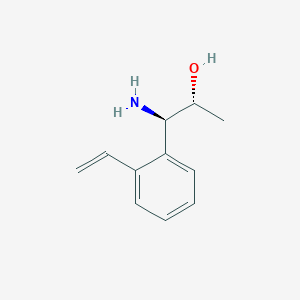
![(1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13047776.png)
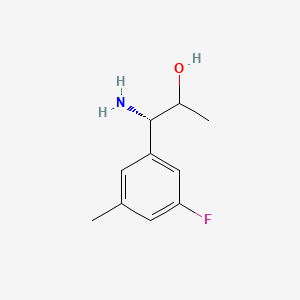

![Methyl 2-(5-chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetate](/img/structure/B13047792.png)
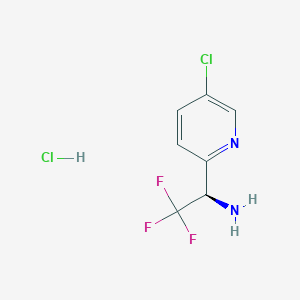

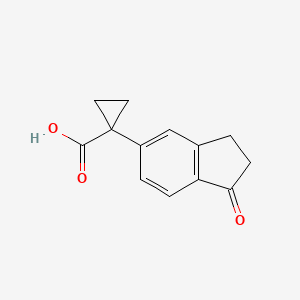
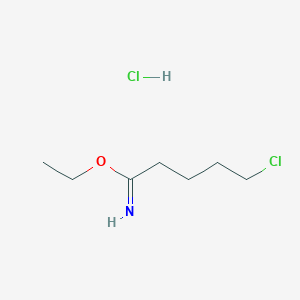



![(1R)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13047831.png)
